J147 is a synthetic derivative of curcumin, a natural compound found in turmeric. [] It was developed as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. [, , ] J147 exhibits superior bioavailability and stability compared to curcumin. [, ] In scientific research, J147 has been studied extensively for its neuroprotective, neurotrophic, and anti-aging properties. [, , , , ]
Synthesis Analysis
J147 can be synthesized through a multi-step process involving the condensation of 2,4-dimethylphenylhydrazine with trifluoroacetic anhydride, followed by reaction with 3-methoxybenzaldehyde. [, ] The synthesis protocol necessitates optimization to achieve high yield and purity.
Molecular Structure Analysis
J147's molecular structure has been elucidated using X-ray crystallography and DFT calculations. [, ] These analyses reveal that J147 adopts a specific minimum-energy conformation in both solid state and gas phase. [] The molecule contains a hydrazide moiety, a trifluoromethyl group, and aromatic rings, contributing to its unique properties. []
Mechanism of Action
Targeting Mitochondrial ATP Synthase: J147 acts as a modulator of mitochondrial ATP synthase (ATP5A). [, , ] This interaction leads to increased intracellular calcium levels, triggering the activation of the AMPK/mTOR pathway, a significant mechanism in longevity. [, ]
Stimulating Neurotrophic Factors: J147 has been shown to enhance brain-derived neurotrophic factor (BDNF) expression, promoting neuronal survival, growth, and plasticity. [, , ]
Modulating Serotonin Signaling: J147 displays high affinity for the 5-HT1A receptor, impacting serotonin signaling and contributing to its antidepressant-like effects. []
Applications
Alzheimer's Disease: J147 demonstrated efficacy in reversing cognitive deficits and reducing amyloid pathology in mouse models of Alzheimer's disease. [, , , , ] It also restored hippocampal transcriptome and plasma metabolome drift associated with aging in mice. []
Stroke: J147 exhibited neuroprotective effects in both suture and embolic models of stroke. [] It significantly reduced infarct volume and improved neurological outcomes. [, ] Notably, it reduced tPA-induced brain hemorrhage when co-administered with tPA, highlighting its potential for enhancing stroke treatment safety and efficacy. []
Depression: J147 induced rapid antidepressant-like effects in mice, mediated by the 5-HT1A receptor and downstream cAMP/PKA/pCREB/BDNF signaling. [] It also exhibited anxiolytic-like effects, suggesting its potential for treating mood disorders. []
Aging: J147 extended lifespan in Drosophila and demonstrated geroprotective effects in mice. [, ] It preserved mitochondrial homeostasis, improved physiological markers in the brain and kidney, and restored protein levels associated with youthful function. [, , ]
Diabetic Peripheral Neuropathy: J147 showed potential for treating diabetic peripheral neuropathy by negatively regulating AMPK on TRPA1, leading to pain relief. [, ]
Related Compounds
Curcumin
Relevance: Curcumin serves as the parent compound from which J147 was derived []. J147 was designed as a modified version of curcumin with improved bioavailability and stability while retaining or enhancing its beneficial effects [].
CMS121
Compound Description: CMS121 is another drug candidate investigated for its potential in treating Alzheimer's disease. Studies suggest that CMS121, similar to J147, exhibits neuroprotective properties and positively impacts age-related cognitive decline [].
Relevance: CMS121 shares a similar research background with J147, as both compounds have been studied for their effects on aging and Alzheimer's disease. They both have been found to influence acetyl-CoA metabolism, potentially contributing to their therapeutic benefits [].
1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles
Compound Description: This group encompasses a series of seven distinct triazole derivatives. These compounds share a core 1,2,3-triazole ring structure with various substituents. Notably, they all possess a trifluoromethyl (CF3) group at the 5-position of the triazole ring, similar to J147 [].
Relevance: The 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles are structurally analogous to J147 and were investigated to understand the structure-activity relationship better. Molecular modeling studies, particularly comparing compound 4 with J147, revealed significant similarities in their minimum energy conformations and molecular electrostatic potentials, suggesting they might exhibit comparable biological activities [].
Dicyanovinyl-substituted J147 analog (3j)
Compound Description: Compound 3j represents a modified J147 analog with a 2,2-dicyanovinyl group incorporated into its structure. It demonstrates potent inhibitory effects against the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
REV-ERBα is a nuclear hormone receptor with roles in circadian rhythm, adipogenesis, lipid metabolism, and inflammation. It binds porphoryin heme and in response to fluctuations in heme levels in cells it recruits corepressors such as NCoR and HDAC3 to repress the transcription of key genes involved in metabolic and circadian pathways. GSK4112 is a synthetic agonist for REV-ERBα (EC50 = 0.4 μM) that was designed to mimic the action of heme. At 10 μM, GSK4112 can reset the circadian rhythm in a phasic manner by inhibiting expression of the circadian target gene bmal1 and reduce glucose output by 30% in mouse primary hepatocytes by repressing the expression of several gluconeogenic genes. GSK4112 has been used to investigate the function of REV-ERBα in the coordination of circadian rhythm and metabolism in rat ovaries. GSK4112 is a selective Rev-Erbα agonist (EC50 = 250 nM). GSK4112 enhances recruitment of nuclear receptor co-repressor (NCoR) peptide to Rev-Erbα and causes acute suppression of Bmal1 gene transcription.
GSK3 Inhibitor XIII is an aminopyrazole ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK3), with 34% inhibition when used at a concentration of 2.5 µM. It inhibits androgen receptor transactivation in 22Rv1, LNCaP, and LNCaP-SSR cell lines in a dose-dependent manner. It promotes nuclear export of the androgen receptor and decreases translocation to the nucleus in PC3 and PCa prostate cancer cells, respectively. In HEK293 cells expressing the rat Nav1.2 channel, pretreatment with GSK3 inhibitor XIII dose-dependently potentiates peak current densities. GSK3-XIII is a member of the class of aromatic amines that is ammonia with two of the hydrogens replaced by 5-methylpyrazol-3-yl and 2-phenylquinazolin-4-yl groups. It has a role as an EC 2.7. 1.26 (tau-protein kinase) inhibitor. It is a member of quinazolines, a member of pyrazoles, a secondary amino compound and an aromatic amine.
GSK466317A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.
GSK41364A is a specific inhibitor of polo-like kinase 1 (PLK-1), inducing cell death by causing cell cycle arrest at G2/M phase by competing with the ATP binding site of PLK-1 thus leading to apoptosis.
Selective ERRβ/γ agonist. Displays selectivity for ERRβ/γ over ERRα/β as well as other classical estrogen receptors. ERRβ is transiently induced and ERRγ is dramatically induced in vitro. Cell-permeable. Increases glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro. The estrogen-related receptors (ERRs) are orphan nuclear receptors with homology to the estrogen receptor family and are expressed in tissues with high metabolic demand. Binding of peroxisome proliferator-activated receptor γ-coactivator 1α (PGC-1α) to this class of receptors is known to potentiate ERR activity. GSK4716 is an ERRβ/γ agonist (IC50 = 2 µM) that can activate the receptor with similar potency as the protein ligand, PGC-1α.2 It is more than 50-fold selective for binding to ERRβ/γ compared with the estrogen receptors. This compound has been used to demonstrate the contribution of ERR receptor activity to the regulation of mitochondrial activity in skeletal muscle during exercise. GSK4716 is a selective agonist at estrogen-related receptors ERRβ and ERRγ. GSK4716 displays selectivity over ERRα and the classical estrogen receptors.
GSK481 is an inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) that blocks autophosphorylation of Ser166 on wild-type human RIP1 with an IC50 value of 2.8 nM. It is selective for RIP1 over a panel of over 450 other kinases, including RIP3.2,1 GSK481 inhibits RIP1 from human and cynomolgus monkey but is at least 100-fold less potent against non-primate RIP1.1 GSK481 is a Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitor (RIP1 inhibitor). The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising target for the treatment of multiple inflammatory diseases.
GSK4027 is a p300/CBP-associated factor (PCAF)/general control nonderepressible 5 (GCN5) bromodomain inhibitor (Ki = 1.4 nM; IC50 = 60 nM in a chromatin engagement assay). It is greater than 18,000-fold selective for PCAF and GCN5 over BET family bromodomains and greater than 70-fold selective over other bromodomain families in a BROMOscan assay. GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain. GSK4027 has PCAF TR-FRET pIC50 = 7.4 ; PCAF BROMOscan pKi = 8.9; GCN5 BROMOscan pKi = 8.9; PCAF NanoBRET pIC50 =7.2; BRD4 BD1 TR-FRET pIC50 < 4.3. GSK4027 shows high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and ≥18000-fold selectivity over the BET family, together with ≥70-fold selectivity over the wider bromodomain families. p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development.